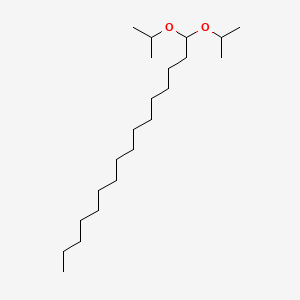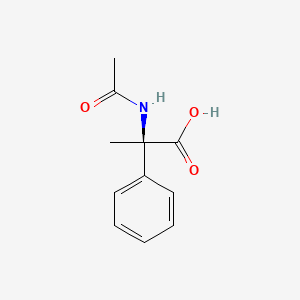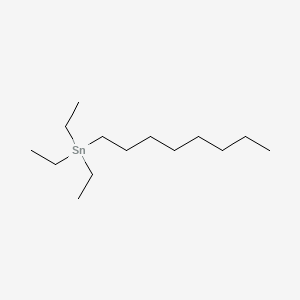
Triethyl(octyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl(octyl)stannane is an organotin compound that has been used in various scientific research applications. It is a colorless liquid with a molecular weight of 405.15 g/mol and a boiling point of 240°C. This compound has been synthesized using different methods, and its mechanism of action has been studied in detail. In
作用機序
The mechanism of action of triethyl(octyl)stannane is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can react with electrophiles such as carbonyl compounds to form adducts. It has also been shown to catalyze various reactions such as the aldol reaction and the Michael addition.
Biochemical and Physiological Effects
Triethyl(octyl)stannane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit some toxic effects. It has been shown to be cytotoxic to various cell lines and can induce apoptosis. It has also been shown to inhibit the growth of various bacteria and fungi.
実験室実験の利点と制限
One of the advantages of using triethyl(octyl)stannane in lab experiments is its high reactivity. It can react with various electrophiles to form adducts. It can also catalyze various reactions, making it a useful reagent in organic synthesis. However, one of the limitations of using this compound is its toxicity. It can be cytotoxic to various cell lines, making it difficult to use in certain experiments.
将来の方向性
There are various future directions for research on triethyl(octyl)stannane. One of the areas that require further research is its mechanism of action. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its role in various reactions. Another area that requires further research is its toxicity. The toxic effects of this compound on various cell lines need to be studied in detail to determine its safety for use in various experiments. Finally, more research is needed to explore the potential applications of triethyl(octyl)stannane in various fields such as medicine and agriculture.
Conclusion
Triethyl(octyl)stannane is a useful reagent in organic synthesis and has been used in various scientific research applications. Its synthesis method has been studied in detail, and its mechanism of action is believed to involve nucleophilic reactions. It exhibits some toxic effects and has advantages and limitations for lab experiments. Further research is needed to explore its potential applications and toxicity.
合成法
Triethyl(octyl)stannane can be synthesized using different methods. One of the commonly used methods is the reaction of octylmagnesium bromide with triethyltin chloride. The reaction is carried out in a solvent such as diethyl ether or tetrahydrofuran, and the product is obtained after purification using column chromatography. Another method involves the reaction of octyl lithium with triethyltin chloride in the presence of a catalyst such as copper iodide. The yield of the product using these methods is typically around 70-80%.
科学的研究の応用
Triethyl(octyl)stannane has been used in various scientific research applications. One of the major applications is in the field of organic synthesis. It has been used as a reagent in the synthesis of various organic compounds such as alkenes, alkynes, and ketones. It has also been used in the synthesis of various natural products such as steroids and terpenes.
特性
IUPAC Name |
triethyl(octyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17.3C2H5.Sn/c1-3-5-7-8-6-4-2;3*1-2;/h1,3-8H2,2H3;3*1H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRLNAOLZWXZRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Sn](CC)(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


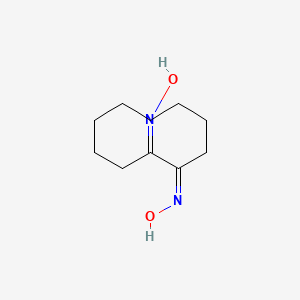
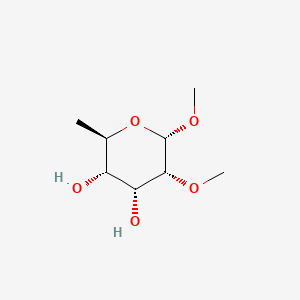
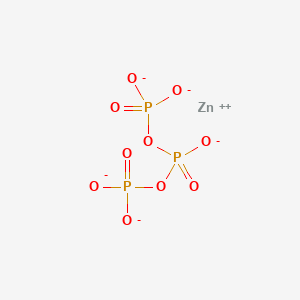

![2-{(4-Chlorobenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B579512.png)
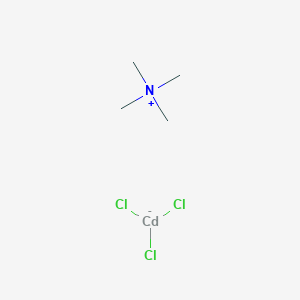
![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)
![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)
